
Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Overview
Description
Mechanism of Action
Target of Action
DO3A is a metal chelating agent . Its primary targets are metal ions, particularly gadolinium ions (Gd^3+) . These ions play a crucial role in magnetic resonance imaging (MRI), where they enhance the contrast of the images .
Mode of Action
DO3A forms a tight chelate complex with metal ions such as Gd^3+ . This interaction results in the formation of Gd-DO3A complexes . The chelation process involves the donation of electron pairs from the DO3A to the metal ion, resulting in a stable complex .
Biochemical Pathways
Instead, it influences the magnetic properties of water protons in the vicinity of the complex, which is detected in MRI scans .
Result of Action
The formation of the Gd-DO3A complex enhances the contrast in MRI scans . This allows for clearer visualization of internal body structures, aiding in the diagnosis and monitoring of various medical conditions .
Biochemical Analysis
Biochemical Properties
Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules primarily through chelation. The compound’s strong binding affinity for metal ions allows it to modulate the activity of metalloenzymes and influence various biochemical pathways . For instance, it can form complexes with gadolinium ions, which are used as contrast agents in MRI, enhancing the imaging of biological tissues .
Cellular Effects
The effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate on cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Its ability to chelate metal ions can affect the availability of essential cofactors for enzymatic reactions, thereby modulating metabolic activities . Additionally, the compound’s interaction with cellular proteins can lead to changes in gene expression, impacting various cellular functions .
Molecular Mechanism
At the molecular level, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate exerts its effects through binding interactions with biomolecules. The compound’s chelation of metal ions can inhibit or activate metalloenzymes, depending on the specific enzyme and metal ion involved . This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting biochemical pathways and cellular functions. Additionally, the compound can influence gene expression by modulating the availability of metal ions required for transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and at low temperatures (2-8°C), ensuring its efficacy in long-term experiments . Prolonged exposure to environmental factors such as light and air can lead to degradation, affecting its biochemical properties and interactions .
Dosage Effects in Animal Models
The effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing adverse effects . At high doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic activities . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is involved in various metabolic pathways, primarily through its interaction with metalloenzymes and cofactors. The compound’s chelation of metal ions can influence metabolic flux and metabolite levels by modulating enzyme activity . For example, its interaction with gadolinium ions can affect the metabolism of contrast agents used in MRI, enhancing their imaging properties .
Transport and Distribution
Within cells and tissues, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable complexes with metal ions also influences its distribution, as these complexes can be transported across cell membranes and into target tissues .
Subcellular Localization
The subcellular localization of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For instance, the compound’s chelation of metal ions can target it to mitochondria, influencing mitochondrial function and metabolic activities .
Biological Activity
Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, commonly referred to as DO3A, is a chelating agent that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores the biological activity of DO3A, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H23N4Na3O6
- Molecular Weight : 412.32 g/mol
- CAS Number : 217973-03-0
DO3A features a tetraazacyclododecane core with three acetic acid side chains, allowing it to effectively chelate metal ions. This structure is crucial for its biological activity, particularly in medical imaging and therapy.
Mechanisms of Biological Activity
DO3A primarily functions as a chelator for metal ions such as gadolinium (Gd) and manganese (Mn), which enhances its utility in various biomedical applications. The biological activity can be attributed to several mechanisms:
- Metal Ion Chelation : DO3A binds to metal ions, facilitating their transport and bioavailability in biological systems. This property is particularly useful in MRI contrast agents where gadolinium is used for enhanced imaging contrast.
- Antimicrobial Activity : Research indicates that metal complexes of DO3A exhibit antimicrobial properties. The chelation of essential metal ions disrupts bacterial metabolism and growth.
- Cellular Uptake : The structure of DO3A allows for improved cellular uptake of the metal complexes it forms. This is critical in drug delivery systems where targeted therapy is desired.
Biological Activity Data
The following table summarizes key findings related to the biological activity of DO3A:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various metal chelates, DO3A complexes showed significant bactericidal activity against Gram-positive and Gram-negative bacteria at concentrations as low as 250 ppm. The study highlighted the potential use of DO3A in developing new antimicrobial agents targeting resistant bacterial strains .
Case Study 2: MRI Applications
A clinical trial involving patients with tumors utilized Gd-DO3A as a contrast agent during MRI scans. The results indicated superior imaging quality and tumor delineation compared to conventional gadolinium-based agents. This study emphasizes the importance of DO3A in enhancing diagnostic imaging techniques .
Case Study 3: Drug Delivery Systems
Research on Gd-DO3A complexes demonstrated their effectiveness as carriers for chemotherapeutic drugs in targeted cancer therapy. The complexes facilitated increased drug accumulation in tumor tissues while minimizing systemic toxicity .
Chemical Reactions Analysis
Derivatization Reactions
DO3A serves as a precursor for functionalized ligands through alkylation or acylation:
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N-Alkylation : Reaction with epoxides (e.g., propylene oxide) introduces hydroxyalkyl groups, forming derivatives like 10-(2-hydroxypropyl)-DO3A (HPDO3A) .
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Acylation : Glycidamide or tert-butyl bromoacetate modifies the fourth nitrogen, enabling conjugation with biomolecules or fluorophores .
Example Reaction Pathway :
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Alkylation :
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Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid) removes tert-butyl esters to regenerate carboxylic acid groups .
Metal Chelation and Stability
DO3A forms stable complexes with trivalent lanthanides (e.g., Gd³⁺, La³⁺) and transition metals (e.g., Zn²⁺, Ca²⁺):
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Gadolinium Complexation : Used in MRI contrast agents (e.g., Gadoteridol), where DO3A derivatives exhibit high thermodynamic stability (log K ≈ 21–23) .
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pH Sensitivity : Deprotonation occurs at pH > 8.5, enhancing metal-binding efficiency .
Table 2: Stability Constants of DO3A Complexes
Metal Ion | log K (Stability Constant) | Application | Source |
---|---|---|---|
Gd³⁺ | 23.8 | MRI Contrast Agents | |
Zn²⁺ | 16.5 | Biochemical Studies | |
Ca²⁺ | 10.2 | Ion Transport |
Hydrolysis and Degradation
DO3A undergoes controlled hydrolysis in acidic or basic media:
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Acidic Hydrolysis : Cleaves tert-butyl esters to yield free carboxylic acids (e.g., DO3A from tri-tert-butyl DO3A) .
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Alkaline Hydrolysis : Degrades macrocyclic structure at pH > 12.5, releasing metal ions .
Industrial-Scale Production
Patented methods emphasize solvent-free carboxymethylation in water, reducing environmental impact :
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, and how can they be addressed?
- Answer : The synthesis involves alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetate esters under controlled conditions. A critical challenge is achieving regioselective functionalization of the macrocycle while avoiding over-alkylation. Evidence from optimized protocols suggests using tert-butyl or ethyl bromoacetate derivatives with anhydrous potassium carbonate in acetonitrile under inert atmospheres to improve yield (65–73%) and purity (>99% by HPLC) . Purification via recrystallization or column chromatography is essential to remove unreacted cyclen and byproducts.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Answer : Purity is typically assessed via HPLC with UV detection (e.g., 254 nm), while structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For example, tri-tert-butyl derivatives show characteristic tert-butyl proton signals at ~1.4 ppm in ¹H NMR, and ester carbonyl stretches at ~1720 cm⁻¹ in IR . Metal complex purity is verified by elemental analysis and relaxivity measurements in MRI applications .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : The compound and its intermediates are hygroscopic and may release toxic fumes upon decomposition. Key protocols include:
- Use of PPE (gloves, goggles, lab coats) and working in a fume hood.
- Immediate washing with water for skin/eye contact (P307+P311) .
- Storage under inert gas (argon) at room temperature to prevent hydrolysis . Environmental hazards (e.g., H410) necessitate proper waste disposal to avoid aquatic toxicity .
Advanced Research Questions
Q. How do thermodynamic and kinetic stability constants of its gadolinium(III) complex impact MRI contrast agent efficacy?
- Answer : The Gd(III) complex’s stability is critical for minimizing metal dissociation in vivo. Thermodynamic stability (log K ~18–22) and kinetic inertness (half-life >10<sup>3</sup> hours at pH 1) are determined via potentiometric titrations and spectrophotometric competition assays. High stability prevents gadolinium retention in tissues, reducing nephrogenic systemic fibrosis risk . Relaxivity (r₁) optimization (~4.5 mM⁻¹s⁻¹ at 1.5 T) is achieved by tuning ligand rigidity and hydration state .
Q. What strategies enhance the relaxivity of its metal complexes for targeted MRI applications?
- Answer : Modifications include:
- Hydrophobic substituents : Introducing tert-butyl or benzyl esters increases rotational correlation time (τR), boosting relaxivity .
- Targeting moieties : Conjugation to ursolic acid derivatives or peptides improves tumor-specific accumulation, as shown in cytotoxicity assays (IC50 ~10–50 µM) .
- Redox-sensitive groups : Disulfide linkages enable intracellular contrast enhancement by cleaving in reducing environments .
Q. How can contradictory data on ligand nomenclature (e.g., DOTA vs. DO3A monoamide) be resolved in literature?
- Answer : Discrepancies arise from differing conventions:
- IUPAC : "10-(2-alkylamino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid" is precise but verbose.
- Common usage : "DOTA monoamide" implies three acetate arms and one amide, whereas "DO3A monoamide" emphasizes the missing acetate. Researchers should clarify terminology in methodologies to avoid misinterpretation .
Q. What functionalization methods enable covalent attachment of this ligand to nanoparticles or biomolecules?
- Answer : Silane coupling (e.g., 3-(trimethoxysilyl)propyl groups) allows immobilization on silica nanoparticles . For biomolecule conjugation:
- Maleimide-DOTA derivatives react with thiols (-SH) in proteins.
- Alkyne/azide click chemistry facilitates modular attachment to antibodies or oligonucleotides . Reaction yields (>85%) and purity are monitored via LC-MS .
Q. Methodological Insights
- Synthesis Optimization : Use tert-butyl bromoacetate for steric protection of esters during alkylation. Post-reaction hydrolysis with TFA/water (95:5) removes protecting groups without degrading the macrocycle .
- Stability Testing : Simulate physiological conditions (pH 7.4, 37°C) with competing ligands (e.g., EDTA) to assess metal dissociation rates .
- Relaxivity Measurement : Conduct NMRD (nuclear magnetic relaxation dispersion) profiles at 0.47–7 T to correlate field strength with r₁/r₂ ratios .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
- CAS No.: 217973-03-0
- Molecular Formula : C₁₄H₂₃N₄Na₃O₆
- Molecular Weight : 412.32 g/mol .
Properties
- Solubility : High aqueous solubility due to the sodium counterions, making it suitable for biomedical applications requiring aqueous formulations.
- Storage : Stable under inert atmosphere at 2–8°C .
- Applications : Primarily used as a precursor for synthesizing metal chelates (e.g., gadolinium complexes) in magnetic resonance imaging (MRI) contrast agents .
Comparison with Structurally Similar Compounds
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid)
Key Difference : The sodium derivative lacks one carboxylate group compared to DOTA, reducing its metal-binding capacity but enhancing solubility for specific formulations .
Tri-tert-butyl DOTA Derivatives
Example: Tri-tert-butyl 2,2',2''-(10-(2-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
- CAS No.: 1613382-10-7
- Molecular Formula : C₃₂H₅₇N₅O₇
- Molecular Weight : 642.87 g/mol .
Property | Sodium Derivative | Tri-tert-butyl Derivative |
---|---|---|
Solubility | Aqueous | Lipophilic (tert-butyl esters enhance organic solubility) |
Functional Groups | Carboxylates | Esters + reactive dioxopyrrole for bioconjugation |
Applications | Direct chelation | Targeted drug delivery, protein interaction studies |
Key Difference : The tert-butyl groups protect carboxylates during synthesis, requiring acidic deprotection (e.g., trifluoroacetic acid) to activate chelation sites .
Triethyl 2,2',2''-(1,4,7,10-Tetraazacyclododecane-1,4,7-triyl)triacetate
Key Difference : Ethyl esters act as intermediates in synthesis, necessitating hydrolysis to convert to active chelators .
Gadolinium Complexes (e.g., Gadobutrol)
- Example: Gadolinium 2,2',2''-[10-[(1RS,2SR)-2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetate monohydrate
- Molecular Formula : C₁₈H₃₁GdN₄O₉·H₂O
- Molecular Weight : 623 g/mol .
Property | Sodium Derivative | Gadobutrol |
---|---|---|
Structure | Free ligand | Gd³⁺-ligand complex |
Relaxivity | N/A | High (enhances MRI contrast) |
Applications | Precursor | Clinical MRI contrast agent |
Key Difference : The sodium form serves as a ligand precursor, while gadobutrol is the functional metal complex .
Properties
IUPAC Name |
trisodium;2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHVSTSMWHWVMK-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N4Na3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217973-03-0 | |
Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid trisodium salt | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Trisodium 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B6Z3HP8UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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